c‑KIT V560G/D816V Mutant Kinase Inhibition: 6r (Thiazolo[5,4‑b]pyridine Derivative) vs. Imatinib and Sunitinib
A thiazolo[5,4-b]pyridine derivative (6r) synthesized from this scaffold exhibited potent enzymatic inhibition of the imatinib‑resistant c‑KIT V560G/D816V double mutant. In a direct head‑to‑head comparison using the ADP‑Glo kinase assay, 6r demonstrated an IC₅₀ of 4.77 ± 0.38 μM, which is nearly 8‑fold more potent than imatinib (37.93 ± 8.68 μM) and comparable to sunitinib (3.98 ± 1.18 μM) [1][2]. This establishes that the thiazolo[5,4-b]pyridine core can be elaborated into inhibitors that overcome a clinically relevant resistance mutation.
| Evidence Dimension | Enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Derivative 6r: 4.77 ± 0.38 μM |
| Comparator Or Baseline | Imatinib: 37.93 ± 8.68 μM; Sunitinib: 3.98 ± 1.18 μM |
| Quantified Difference | 6r is ~8‑fold more potent than imatinib against the double mutant; ~1.2‑fold less potent than sunitinib. |
| Conditions | c‑KIT V560G/D816V double mutant, ADP‑Glo kinase assay |
Why This Matters
This data validates the thiazolo[5,4‑b]pyridine scaffold as a privileged template for developing next‑generation c‑KIT inhibitors capable of addressing imatinib‑resistant GIST.
- [1] Nam Y, Kim C, Han J, et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. 2022;15(1):143. View Source
- [2] Table 3. Enzymatic inhibitory activities of thiazolo[5,4-b]pyridine derivatives 6r, 6s, and 7c against c-KIT V560G/D816V. Cancers. 2022;15(1):143. View Source
